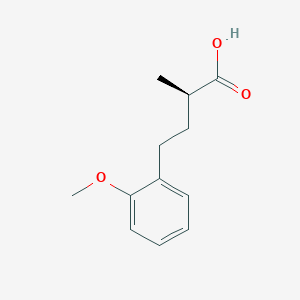

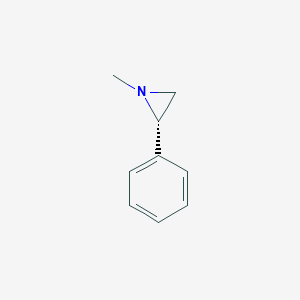

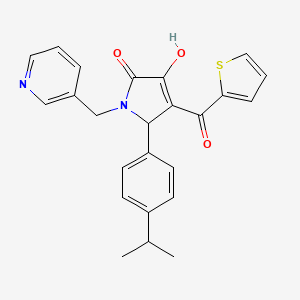

(2S)-1-methyl-2-phenylaziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of aziridine derivatives, including (2S)-1-methyl-2-phenylaziridine, involves various strategies that aim for efficiency, selectivity, and the ability to introduce different functional groups. For instance, enantiomerically pure aziridines, such as 2-phenyl-2-trifluoromethylaziridines, have been synthesized through Mitsunobu-type cyclization of corresponding N-protected amino alcohols, highlighting the versatility in synthesizing structurally complex aziridines (Grellepois, Nonnenmacher, Lachaud, & Portella, 2011).

Molecular Structure Analysis

The molecular and solid-state structures of aziridine derivatives provide insights into their reactivity and potential interactions in various chemical contexts. X-ray diffraction studies, along with NMR, CI mass spectroscopy, and computational analyses, have been employed to elucidate the structures of compounds closely related to (2S)-1-methyl-2-phenylaziridine, revealing the importance of sterics and electronics in determining their reactivity and properties (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Aziridine derivatives participate in a range of chemical reactions, including ring-opening reactions with nucleophiles, which are pivotal for further chemical transformations and synthesis of complex molecules. The reactivity of aziridines can be influenced by the presence of substituents, which affect their electrophilic and nucleophilic properties. Studies have shown that aziridines can undergo regioselective ring opening under acidic conditions, demonstrating their potential in synthetic chemistry (Wang et al., 2008).

科学的研究の応用

Catalytic Hydrogenolysis : Sugi and Mitsui (1969) investigated the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over several group VIII transition metal catalysts. They found that 2-phenylpropylamine was the main product, with variations in configuration depending on the catalyst used. This study provides insight into the stereochemistry and reactivity of aziridines in hydrogenolysis reactions (Sugi & Mitsui, 1969).

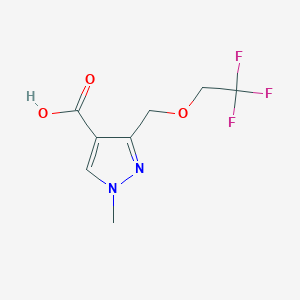

Synthesis of Enantiomerically Pure 2-Acylaziridines : Yun et al. (2003) developed an efficient method for preparing various enantiomerically pure 2-acylaziridines from corresponding aziridine-2-carboxylates. Their methodology included the use of Weinreb’s amide and organometallic compounds, leading to the synthesis of compounds like N-Boc-safingol and N-Boc-spisulosine (Yun et al., 2003).

Rhodium(I) Catalyzed Carbonylative Ring Expansion : Ardura, López, and Sordo (2006) conducted a theoretical study on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine. They focused on the regioselectivity and enantiospecificity of this process, providing valuable insights into the reaction mechanisms and factors influencing the outcomes (Ardura et al., 2006).

特性

IUPAC Name |

(2S)-1-methyl-2-phenylaziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLTKMOHDXNCK-YHMJZVADSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-methyl-2-phenylaziridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)

![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)

![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)